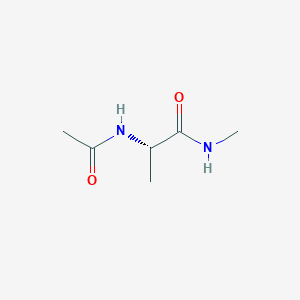

N-Acetyl-L-alanine methylamide

Description

Significance as a Minimalistic Model for Peptide Backbone Conformational Studies

The principal advantage of N-Acetyl-L-alanine methylamide lies in its minimalistic yet representative structure. The conformational flexibility of a peptide backbone is primarily determined by the rotational freedom around two key dihedral angles for each amino acid residue: phi (φ), the angle around the N-Cα bond, and psi (ψ), the angle around the Cα-C bond. researchgate.net this compound provides the simplest possible model that contains one of each of these flexible backbone dihedral angles, making it a standard test case for understanding the fundamental elements of protein secondary structure. nih.gov

Researchers utilize this model to construct Ramachandran plots, which are energy maps that illustrate the sterically allowed and disallowed conformations based on the φ and ψ angles. researchgate.net By studying the Ramachandran map of this simple dipeptide, scientists can gain insights into the intrinsic conformational preferences of an alanine (B10760859) residue, unobscured by the complexities of a larger protein environment, such as side-chain interactions and long-range contacts. tandfonline.comu-szeged.hu

Computational studies employing various molecular mechanics force fields and quantum mechanics methods, such as ab initio and Density Functional Theory (DFT), have been extensively used to calculate the conformational energy landscape of this compound. tandfonline.comnih.gov These theoretical analyses have identified several low-energy conformations, including the C7eq (an intramolecularly hydrogen-bonded ring), PII (polyproline II-like), and αR (right-handed helical) conformations. nih.gov The relative energies and populations of these conformers are highly sensitive to the computational method and the solvent environment being modeled, providing a critical benchmark for the accuracy of these theoretical approaches. u-szeged.hunih.gov

| Conformer | Typical φ Angle (°) | Typical ψ Angle (°) | Key Stabilizing Feature |

|---|---|---|---|

| C7eq | ~ -80 | ~ +70 | Intramolecular hydrogen bond |

| PII (Polyproline II) | ~ -75 | ~ +145 | Extended conformation, stabilized by solvent interactions |

| αR (alpha-helical) | ~ -60 | ~ -45 | Conformation consistent with right-handed helices |

| β-strand | ~ -135 | ~ +135 | Extended conformation found in beta-sheets |

Role in Understanding Fundamental Principles of Protein Folding and Structure

The study of this compound provides profound insights into the initial events of protein folding. The conformational preferences of this small molecule are believed to reflect the local structural biases that can nucleate the formation of secondary structures like helices and sheets. smolecule.com For instance, its ability to adopt conformations characteristic of β-turns is of significant interest. A study using ab initio/DFT analysis showed that the alanine residue in a related compound, N-acetyl-L-alanine-N',N'-dimethylamide, prefers conformations that are characteristic of the (i+1)th position of various β-turns (types I, II, III, and VI). nih.gov This suggests that the intrinsic properties of the amino acid residue itself play a crucial role in directing the folding pathway.

Furthermore, investigating the influence of the solvent on the conformational equilibrium of this compound is critical for understanding protein folding in a biological context. Studies have shown that in aqueous solutions, the extended PII conformation is significantly populated, largely due to favorable hydrogen bonding with water molecules. In contrast, in less polar solvents like chloroform (B151607), intramolecularly hydrogen-bonded structures like the C7eq conformation are more stable. nih.govnih.gov This solvent-dependent conformational behavior highlights the delicate interplay between intramolecular forces and interactions with the surrounding environment in shaping protein structure. By understanding how a simple dipeptide interacts with water, researchers can better model the hydrophobic effect and other solvent-driven forces that are fundamental to the folding of entire proteins. nih.gov

Utility in Advancing Theoretical and Experimental Methodologies in Biomolecular Sciences

This compound has proven to be an exceptional platform for the development and validation of both theoretical and experimental techniques in biomolecular science. Its small size makes it computationally tractable for high-level quantum mechanical calculations, which are often too demanding for larger biomolecules. wiley.com The results from these calculations can then be compared with experimental data to assess the accuracy of the theoretical models and force fields. annualreviews.org Discrepancies between theory and experiment can guide the refinement of computational parameters, leading to more accurate simulations of complex biological systems.

Experimentally, this compound has been extensively studied using a wide array of spectroscopic techniques, including infrared (IR), Raman, vibrational circular dichroism (VCD), and Raman optical activity (ROA). nih.govcas.cz Each of these methods provides a unique signature of the molecule's conformational state. For example, Raman spectroscopy has been used to investigate the effects of temperature and pressure on the conformational equilibria in aqueous solution, allowing for the determination of enthalpy and volume differences between conformers. nih.gov More advanced techniques like ROA have been used to experimentally derive the Ramachandran plot for the dipeptide in solution, providing a detailed picture of its conformational distribution. cas.cz

The synergy between these advanced experimental techniques and high-level theoretical calculations on a well-defined model system like this compound is a powerful paradigm in structural biology. It allows for a rigorous testing of our fundamental understanding of the forces that govern peptide conformation, thereby enhancing the reliability of methods used to predict and analyze the structure of much larger and more complex proteins. annualreviews.orgcas.cz

| Methodology | Application to this compound | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of conformational energy landscapes and vibrational spectra. nih.gov | Refinement of functionals and basis sets for accurate peptide modeling. |

| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics and solvent effects over time. annualreviews.org | Improved understanding of force field performance and the role of explicit solvent. |

| Raman & IR Spectroscopy | Probing vibrational modes sensitive to conformation and hydrogen bonding. nih.govnih.gov | Characterization of conformer populations in different environments. |

| Vibrational Circular Dichroism (VCD) & Raman Optical Activity (ROA) | Determining chiroptical signatures of different conformers. cas.cz | Experimental determination of conformational distributions in solution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measuring parameters like coupling constants that are related to dihedral angles. | Validation of solution-state conformations predicted by computational methods. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945395 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34276-27-2, 19701-83-8, 22715-68-0 | |

| Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Considerations for Research Applications

Established Chemical Synthesis Pathways

The creation of N-Acetyl-L-alanine methylamide can be accomplished through various synthetic strategies. These routes are typically categorized as either multi-step sequences, where intermediates are isolated, or more streamlined one-pot techniques that improve process efficiency.

A common and established multi-step pathway to synthesize this compound involves a two-stage process: first, the formation of the amide bond, followed by the acetylation of the N-terminus.

A well-documented procedure begins with an amino acid ester, such as L-Alanine methyl ester hydrochloride, which serves as the starting material. orgsyn.org This compound is first reacted with methylamine (B109427) to form the corresponding N-methylamide, L-alanine-N-methylamide. orgsyn.org This amidation reaction is typically carried out in a solvent like ethanol. orgsyn.org The progress of this initial step can be monitored to ensure the complete conversion of the starting ester. orgsyn.org

Table 1: Overview of a Multi-Step Synthesis for this compound Based on the synthesis of the precursor L-alanine-N-methylamide and subsequent acetylation. orgsyn.org

| Step | Reaction | Key Reagents | Purpose |

| 1 | Amidation | L-Alanine methyl ester hydrochloride, Methylamine | To form the N-methylamide bond, creating the intermediate L-alanine-N-methylamide. |

| 2 | Acetylation | L-alanine-N-methylamide, Acetyl chloride | To introduce the N-acetyl group, yielding the final product. |

One-pot synthesis offers a more direct route to this compound by combining multiple reaction steps into a single process, thereby avoiding the isolation of intermediates. smolecule.com This approach can enhance efficiency and reduce waste.

One such method involves the direct reaction of N-acetyl-L-alanine with methylamine. rsc.org In a study investigating peptide bond formation, N-acetyl-L-alanine was mixed with methylamine and a coupling agent, methyl isonitrile, in an aqueous solution. rsc.org The reaction, incubated at a controlled pH, resulted in the formation of this compound (Ac-Ala-NHCH₃). rsc.org This demonstrates a convergent approach where the two pre-functionalized components are joined directly to form the final amide product.

Table 2: Example of a One-Pot Synthesis Reaction Mixture rsc.org

| Component | Role | Example Concentration |

| N-acetyl L-alanine (Ac-Ala) | Starting Material (Acid) | 100 mM |

| Methylamine | Starting Material (Amine) | 25 mM |

| Methyl isonitrile | Coupling Agent | ~130 mM |

Multi-Step Synthesis Approaches

Analytical Verification in Research Synthesis

Ensuring the successful synthesis and purity of this compound requires robust analytical methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring reaction progress and confirming the structure of the final product.

¹H NMR (Proton NMR) spectroscopy is instrumental in tracking the conversion of reactants to products in real-time or through analysis of aliquots. orgsyn.orgrsc.org By observing the characteristic signals of protons in different chemical environments, researchers can confirm the formation of the desired compound and check for the presence of starting materials or impurities. orgsyn.org

During the multi-step synthesis, for instance, the amidation of L-alanine methyl ester can be monitored by observing the disappearance of the methoxy (B1213986) (OCH₃) proton signal from the ester at approximately 3.74 ppm and the appearance of the N-methyl (NHCH₃) proton signal of the amide product at around 2.78 ppm. orgsyn.org Similarly, in one-pot syntheses, ¹H NMR can be used to monitor the consumption of reactants like methyl isonitrile and the emergence of signals corresponding to the newly formed amide product. rsc.org The final purified product can be thoroughly characterized by both ¹H and ¹³C NMR to confirm its structural integrity.

Table 3: Key ¹H NMR Signals for Monitoring Synthesis of L-alanine-N-methylamide Intermediate orgsyn.org

| Group | Compound | Chemical Shift (δ, ppm) | Signal Type |

| OCH₃ | L-Alanine methyl ester (Starting Material) | 3.74 | Singlet |

| NHCH₃ | L-alanine-N-methylamide (Product) | 2.78 | Singlet |

Comprehensive Conformational Analysis and Potential Energy Landscapes

Theoretical Frameworks for Conformational Exploration

A variety of theoretical methods have been employed to explore the potential energy surface of N-Acetyl-L-alanine methylamide, each offering a different balance of computational cost and accuracy.

Ab Initio Quantum Mechanical Calculations (e.g., SCF, RHF)

Ab initio self-consistent field (SCF) methods, such as the Hartree-Fock (HF) approach with basis sets like 6-31G and 6-31G*, have been utilized to investigate the low-energy conformations of this compound. nih.govacs.org These calculations have been instrumental in understanding the intrinsic conformational preferences in the gas phase, where conformations with intramolecular hydrogen bonds (C5 and C7) are favored. nih.gov Studies have shown that upon including a model solvent potential, conformations like αR, αL, and polyproline II (PII) are preferentially stabilized. nih.gov Ab initio calculations have also been performed to analyze multiple low-energy conformers, providing insights into their relative stabilities. acs.org

Density Functional Theory (DFT) Methodologies (e.g., B3LYP)

Density Functional Theory (DFT) has become a widely used tool for studying the conformational properties of this compound. researchgate.netmdpi.com The B3LYP functional, often paired with basis sets like 6-311++G(d,p), has been employed to calculate the potential energy surfaces (Φ, Ψ) both in a vacuum and with the inclusion of solvent effects. DFT studies have been crucial in demonstrating the sensitivity of Cα-D vibrational frequencies to different stable conformations. aip.org Furthermore, DFT calculations have been used to analyze vibrational absorption and circular dichroism spectra, providing a deeper understanding of the molecule's structure. acs.org Research has also shown that DFT methods can sometimes overestimate molecular size and torsional barriers compared to other high-level methods. aip.org

Semi-Empirical Molecular Orbital Methods

While less computationally intensive than ab initio or DFT methods, semi-empirical methods have also contributed to the understanding of this compound's conformational space. These methods are often used for initial explorations of the potential energy landscape before refinement with more rigorous techniques.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful approach to study peptides in a condensed phase, such as in aqueous solution. By treating the peptide itself with a high-level quantum mechanical method and the surrounding solvent with a more computationally efficient molecular mechanics force field, QM/MM simulations can provide a more realistic picture of conformational preferences in different environments. nih.gov These studies have highlighted the significant influence of the solvent on the conformational equilibrium of the alanine (B10760859) dipeptide. nih.gov

Mapping of Conformational Space

The primary tool for visualizing the allowed and disallowed conformations of this compound is the Ramachandran plot. blopig.comresearchgate.net This plot maps the potential energy of the molecule as a function of the Φ and Ψ dihedral angles. blopig.com

Ramachandran-Type Plot Analysis of Dihedral Angles (Φ, Ψ)

The Ramachandran plot for this compound reveals distinct low-energy regions that correspond to common secondary structure elements found in proteins. researchgate.netgithub.com The generation of these plots involves systematically rotating the Φ and Ψ angles and calculating the energy of each resulting conformer using various theoretical methods. rsc.org

Experimental and theoretical studies have identified several key stable conformations on the potential energy surface. aip.org In the gas phase, the lowest energy conformation is often found to be the C7eq form, which is stabilized by an intramolecular hydrogen bond. aip.org Other important low-energy conformations include the C5, αR, and αL forms. nih.govtandfonline.com The relative energies and specific dihedral angles of these conformations can vary depending on the theoretical method and basis set used in the calculations.

For instance, DFT calculations have identified stable minima corresponding to secondary structures like left-handed helices. aip.org The table below, derived from a density functional theory study, summarizes the calculated stable conformations, their relative energies, and corresponding dihedral angles for an isotopically labeled alanine dipeptide.

| Conformation | Relative Energy (kcal/mol) | Φ (degrees) | Ψ (degrees) |

| C7eq | 0.00 | -83.1 | 74.8 |

| C5 | 0.88 | -157.9 | 154.0 |

| αR | 1.35 | -71.9 | -42.8 |

| β2 | 2.15 | -141.0 | 23.3 |

| αL | 2.23 | 55.4 | 45.4 |

| C7ax | 2.37 | 73.1 | -60.8 |

| This table is based on data from a study on isotopically labeled alanine dipeptide and may not represent all findings on this compound. aip.org |

The analysis of Ramachandran plots is crucial for understanding the intrinsic conformational propensities of amino acid residues and provides a foundation for predicting and understanding the three-dimensional structure of proteins. blopig.com

Identification and Characterization of Stable Conformers (e.g., C7eq, C5, αR)

Computational studies at various levels of theory have identified several stable conformations for this compound. wiley.com The most prominent of these are the C7eq, C5, and αR conformers.

C7eq: This conformation is characterized by an intramolecular hydrogen bond between the N-H of the methylamide group and the acetyl carbonyl oxygen, forming a seven-membered ring in an equatorial arrangement. It is frequently identified as the global energy minimum in theoretical calculations. wiley.comacs.org

C5: This conformer features a five-membered ring stabilized by a hydrogen bond between the amide N-H and the carbonyl oxygen of the same residue. acs.orgresearchgate.net It represents an extended conformation.

αR: This conformation corresponds to the right-handed α-helical region of the Ramachandran plot. wiley.com While less stable than C7eq in the gas phase, its stability increases significantly in solution. uwec.edu

Other less stable, but still significant, conformers that have been identified include C7ax, β2, αL, and α'. wiley.com The relative energies of these conformers are sensitive to the level of theory used in the calculations and the solvent environment. uwec.eduwiley.com

Table 1: Relative Energies of Stable Conformers of this compound This table is a representative compilation from various theoretical studies and the exact energy ordering can vary based on the computational method and solvent model used.

| Conformer | Typical Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| C7eq | (-80°, 70°) | 0.0 | Intramolecular N-H···O=C (7-membered ring) |

| C5 | (-160°, 160°) | 0.5 - 1.0 | Intramolecular N-H···O=C (5-membered ring) |

| αR | (-70°, -40°) | 1.0 - 2.0 | Corresponds to α-helical region |

| C7ax | (70°, -70°) | > 2.0 | Intramolecular N-H···O=C (7-membered ring, axial) |

| αL | (60°, 50°) | > 2.0 | Corresponds to left-handed α-helical region |

Analysis of Beta-Turn Conformations (e.g., βII/βVIa, βIII/βIII', βI/β'I)

While this compound itself is too small to form a complete beta-turn, which requires four amino acid residues, its conformational preferences are relevant to the structures adopted by residues within these turns. The alanine residue, when part of a larger peptide chain, shows a potential to adopt conformations compatible with various beta-turn types.

Studies on N-acetyl-L-alanine N',N'-dimethylamide, a related compound, indicate that the alanine residue can adopt conformations suitable for:

The (i+1)th position of a βII/βVIa turn. researchgate.netnih.gov

Both central positions (i+1 and i+2) of a βIII/βIII' turn. researchgate.netnih.gov

The (i+1)th position of a βI/β'I turn. researchgate.netnih.gov

The C-terminal tertiary amide in N-acetyl-L-alanine N',N'-dimethylamide favors an extended conformation that is also characteristic of the (i+1)th position of a βVIb turn. researchgate.netnih.gov These findings suggest that the intrinsic conformational tendencies of the alanine residue make it a versatile component of various reverse turns in peptides and proteins.

Energetic Considerations of Conformational Dynamics

Energetics of Peptide Unit Deformation and Non-Planarity

The peptide bond (C-N) possesses a significant double-bond character due to resonance, which results in a relatively high rotational barrier and favors a planar conformation (ω ≈ 180° for trans and ω ≈ 0° for cis). wiley.com However, deviations from planarity are observed and are energetically accessible. These deformations are important for accommodating steric strain and for achieving specific folded structures in proteins. The energy cost of twisting the peptide bond by a small amount is relatively low, allowing for the flexibility necessary in protein structures.

Investigation of Trans-to-Cis Isomerization Barriers of Amide Bonds

The isomerization from the more stable trans conformation to the cis conformation of the peptide bond is a slow process due to a significant energy barrier. For the non-prolyl peptide bond in the alanine dipeptide, this barrier has been computationally estimated.

Trans-to-Cis Barrier: Approximately 19.66 to 19.81 kcal/mol.

Cis-to-Trans Barrier: Approximately 15.02 to 15.63 kcal/mol.

These barriers are influenced by the solvent environment, with polarity tending to increase the energy barrier. Although cis-peptide bonds are rare for non-proline residues in proteins, they play important roles in protein dynamics and folding rates. wiley.com

Impact of Structural Modifications on Conformational Preferences

Effects of N-Methylation on Backbone Conformation and Isomerization

N-methylation, the substitution of the amide proton with a methyl group, significantly alters the conformational landscape of peptides. This modification has several key effects:

Loss of Hydrogen Bond Donor: The tertiary amide created by N-methylation cannot act as a hydrogen bond donor, which eliminates stabilizing interactions like the one in the C7eq conformation. nih.govcsic.es

Steric Hindrance: The added methyl group introduces steric hindrance, which can restrict the allowable φ and ψ angles. csic.esrsc.org Computational analyses of N-acetyl-N-methyl-L-alanine-N'-methylamide show that repulsive interactions between the N-methyl group and a carbonyl oxygen can abolish low-energy conformers that are stable in the non-methylated analogue. nih.gov

Lowered Isomerization Barrier: N-methylation generally leads to a lowering of the energy barrier for cis-trans isomerization of the amide bond. rsc.org This is because the steric strain introduced by the methyl group can destabilize the ground states of both isomers.

Shift in Conformational Equilibria: Methylation at the C-terminus (e.g., in Ac-Ala-NMe₂) can shift conformational equilibria, reducing the propensity for α-helical structures compared to non-methylated counterparts.

In N-acetyl-N-methyl-L-alanine N'-methylamide, the molecules have been observed to adopt a cis arrangement of the N-terminal amide bond, stabilized by an intramolecular N-H···N hydrogen bond. researchgate.net This highlights the profound impact of N-methylation on directing peptide conformation away from the typical structures found in non-methylated peptides.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-alanine N',N'-dimethylamide |

Comparative Conformational Studies with Related Amino Acid Methylamides and Analogues

The conformational landscape of this compound (Ac-Ala-NHMe), often referred to as the alanine dipeptide, serves as a fundamental benchmark for understanding the intrinsic conformational preferences of the peptide backbone. However, to fully appreciate the factors governing its structure, it is crucial to compare its potential energy surface with those of related amino acid methylamides and their structural analogues. These comparative studies reveal how variations in side-chain composition, backbone methylation, and local chemical environment modulate conformational stability and preferences.

Comparison with Glycine (B1666218), Serine, and Cysteine Methylamides

The substitution of the alanine methyl group with other side chains, such as the hydrogen atom in glycine or the polar groups in serine and cysteine, significantly alters the conformational energy landscape.

Infrared (IR) spectroscopy studies in dilute chloroform (B151607) have shown that N-acetyl-amino acid-N'-methylamides exist as a mixture of species with and without intramolecular hydrogen bonds. wiley.com Specifically, they form a five-membered ring through hydrogen bonding. wiley.com The concentration of this intramolecularly hydrogen-bonded species varies with the side chain, decreasing from 62% in the glycine derivative to 35% in the L-leucine derivative, indicating that bulkier side chains can influence the stability of certain conformations. wiley.com

Theoretical studies using ab initio methods have provided detailed energy landscapes for N-acetyl-L-alanine-N-methylamide and its glycine, serine, and cysteine analogues. nih.gov One study identified a total of 142 transition states for these molecules, highlighting the complexity of their conformational interconversions. nih.gov The presence of a polar side-chain, as in N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe), introduces additional complexity compared to Ac-Ala-NHMe. acs.org The C7eq conformer is the global free energy minimum for both Ac-Ala-NHMe and Ac-Ser-NHMe at 298 K. acs.org However, for Ac-Ser-NHMe, three distinct low-energy C7eq conformers are identified, differing mainly in the orientation of the side-chain. acs.org The PII conformer in Ac-Ser-NHMe is significantly destabilized relative to its alanine counterpart due to the loss of side-chain-to-backbone hydrogen bonds. acs.org

| Compound | Key Conformational Feature | Observation/Finding | Source |

|---|---|---|---|

| This compound (Ac-Ala-NHMe) | Global Minimum | The C7eq conformer is the free energy global minimum. | acs.org |

| N-Acetyl-L-glycine-N'-methylamide (Ac-Gly-NHMe) | Hydrogen Bonding | Shows the highest concentration (62% in chloroform) of intramolecularly hydrogen-bonded five-membered ring species among simple amino acid derivatives. | wiley.com |

| N-Acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) | Conformational Complexity | The polar side-chain leads to a more complex energy landscape, with three distinct low-energy C7eq conformers. | acs.org |

| N-Acetyl-L-cysteine-N'-methylamide | Conformational Interconversions | Exhibits complex conformational interconversions, studied alongside alanine, glycine, and serine analogues at the MP2/6-31G** level. | nih.gov |

Comparison with Structurally Modified Analogues

Modifications to the peptide backbone or the α-carbon of the alanine residue provide further insight into the forces dictating conformational preferences.

A comparative study of α-methyl-N-acetylalanyl-N'-methylamide (m-AAMA) with the standard alanine dipeptide (AAMA) revealed significant differences in their potential energy surfaces. nih.gov While the energy surface of m-AAMA calculated with a standard force field showed expected symmetry, it failed to capture additional energy minima present in quantum mechanics (QM) calculations. nih.gov These additional minima, including αR, αL, αD, and PII, are relevant for the formation of secondary structures like helices. nih.gov The presence of the α-methyl group and solvation in 30% trifluoroethanol (TFE) were both found to stabilize helical conformations. nih.gov

Another set of analogues involves N-methylation. A study of N-acetyl-N-methyl-L-alanine N'-methylamide revealed that it adopts a cis arrangement of the N-terminal amide bond, a conformation stabilized by an intramolecular N-H···N hydrogen bond. researchgate.net This contrasts with the typical trans peptide bond found in most peptide structures. Its conformation (φ, ψ = -114.8(2)°, 29.5(2)°) was found to be similar to its dehydro analogue, N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide . researchgate.net

Further modification at the C-terminus, as in N-acetyl-L-alanine-N',N'-dimethylamide , also influences conformational preference. Analysis of this molecule showed that the alanine residue, when combined with a C-terminal tertiary amide, prefers an extended conformation and a structure characteristic of the (i+1)th position of a βVIb turn. nih.gov

| Compound | Modification | Key Conformational Finding | Source |

|---|---|---|---|

| This compound (AAMA) | - | Standard Ramachandran plot with minima for β-sheet and α-helical regions. | acs.org |

| α-methyl-N-acetylalanyl-N'-methylamide (m-AAMA) | α-methylation | QM calculations reveal additional energy minima (αR, αL, αD, PII) not captured by standard force fields. Stabilizes helical conformations. | nih.gov |

| N-acetyl-N-methyl-L-alanine N'-methylamide | N-terminal N-methylation | Adopts a cis N-terminal amide bond stabilized by an N-H···N hydrogen bond. | researchgate.net |

| N-acetyl-L-alanine-N',N'-dimethylamide | C-terminal N,N-dimethylation | Prefers an extended conformation and structures compatible with βVIb and βII/βVIa turns. | nih.gov |

Influence of Neighboring Residues and Environment

The conformational space of an alanine residue is also heavily influenced by its neighboring residues and the surrounding solvent environment. Studies on azapeptides, where a backbone CH group is replaced by a nitrogen atom, demonstrate this "neighbor effect." nih.gov For example, in the model azapeptide Ac-Ala-azaGly-NHMe , the most favorable conformation of the alanine residue depends on the conformation of the neighboring azaGly residue. nih.gov In water, solvation models show that the alanine residue in azapeptides favors polyproline II (βP), δR, and right-handed helical (αR) conformations. nih.gov

The solvent environment itself plays a critical role. The free-energy landscapes of the alanine dipeptide have been constructed in water and in hydrated ionic liquids (ILs). nih.gov In hydrated 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIm][Ac]), an α-planar conformation emerges as a new minimum, driven by amide-π stacking interactions between the dipeptide and the imidazolium (B1220033) ring of the cation. nih.gov This interaction destabilizes the typical protein secondary structures. nih.gov Conversely, in hydrated choline (B1196258) dihydrogen phosphate (B84403) ([Cho][DHP]), the α and β conformations, corresponding to α-helices and β-sheets, are more stable, indicating that this IL acts to stabilize protein structure. nih.gov These findings underscore that comparative conformational analysis must account for the specific chemical environment in addition to the intrinsic properties of the molecule and its direct analogues.

Advanced Spectroscopic Characterization and Interpretations

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These vibrations are highly sensitive to the local chemical environment, including bond lengths, bond angles, and dihedral angles, making vibrational techniques powerful tools for conformational analysis.

In the middle-IR region, the spectrum of N-Acetyl-L-alanine methylamide is characterized by several key absorption bands. The amide I band, primarily associated with the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. mdpi.com For this compound, this band typically appears in the region of 1650–1680 cm⁻¹. Another important band is the amide II band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, which is observed around 1550 cm⁻¹. The amide III band, a complex mix of C-N stretching and N-H bending, appears in the 1200-1300 cm⁻¹ range and is also conformationally sensitive. mdpi.comtu-braunschweig.de

Table 1: Key Infrared (IR) Absorption Bands for this compound mdpi.comirb.hr

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Amide I | 1664 | Primarily C=O stretching |

| Amide II | 1553 | N-H bending and C-N stretching |

| Amide III | 1259 | C-N stretching and N-H bending |

| δ(O=C-N) | 594 | O=C-N deformation |

| δ(O=C-N) + δ(N-C-C) | 366 | Coupled deformation modes |

Note: The exact positions of these bands can vary depending on the solvent and the specific conformation of the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound has been extensively studied to understand its conformational equilibria in aqueous solution. nih.gov By analyzing the intensities of bands in the skeletal stretching mode region, researchers have been able to identify the presence of multiple conformers, including the polyproline II (PII), α-helical (αR), and C7eq conformations. nih.gov The amide I and amide III bands are also prominent in the Raman spectrum and their positions and intensities are indicative of the secondary structure. scispace.com For instance, the amide I band in the Raman spectrum of feather keratin, an unordered protein, is observed around 1654 cm⁻¹ in D₂O solution. scispace.com

Table 2: Selected Raman Bands for Polycrystalline this compound mdpi.comirb.hr

| Observed Wavenumber (cm⁻¹) | Assignment |

| 1667 | Amide I |

| 1567 | Amide II |

| 1262 | Amide III |

| 1106 | ν(C-N) + δ(CH₃) |

| 1033 | ν(C-N) |

| 597 | δ(O=C-N) |

| 369 | δ(O=C-N) + δ(N-C-C) |

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that provides information about the coupling between different vibrational modes. tu-braunschweig.de By spreading the spectral information across two frequency dimensions, 2D-IR can resolve congested spectra and reveal structural details that are hidden in one-dimensional spectra. chemrxiv.orgnih.gov

For this compound, 2D-IR studies have focused on the extended amide III region, which is known to be sensitive to secondary structure. tu-braunschweig.deacs.org These studies have shown that the cross-peaks between different vibrational modes in this region are highly dependent on the backbone dihedral angles (φ and ψ). chemrxiv.orgacs.org For example, calculated 2D-IR spectra can distinguish between α-helical and β-strand conformations based on the presence or absence of specific cross-peaks. chemrxiv.orgacs.org In α-helical structures, strong cross-peaks are observed between certain modes, while these are absent in β-strand structures, which instead show strong diagonal peaks and cross-peaks between Cα-H bending and classical amide III vibrations. chemrxiv.org This technique allows for a more detailed understanding of the vibrational couplings that govern the structural sensitivity of the amide III region. acs.org

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules like this compound. nih.govresearchgate.net

VCD spectra of this compound have been used to probe its conformational equilibria in various solvents. researchgate.net The observed VCD signals, particularly in the amide I region, can be interpreted to distinguish between different secondary structures, such as α-helical and β-sheet-like conformers. nih.gov Theoretical calculations, often using density functional theory (DFT), are crucial for interpreting the experimental VCD spectra and assigning spectral features to specific conformations. nih.govresearchgate.netresearchgate.net The effect of hydration on the VCD spectrum has also been investigated, showing that the inclusion of explicit water molecules in calculations is necessary to accurately reproduce experimental results. acs.org

Vibrational Raman optical activity (VROA) is the Raman scattering analogue of VCD. It measures the small intensity difference in the Raman scattering of right and left circularly polarized light. researchgate.net VROA is also highly sensitive to chirality and provides detailed information about the stereochemistry and conformation of molecules in solution. researchgate.net

Experimental and theoretical VROA spectra of this compound have been used to determine its predominant conformations in different solvents. researchgate.net The technique is particularly sensitive to hydration effects, with the amide I and amide III bands providing information about the hydration state of the peptide backbone. By fitting experimental VROA spectra to theoretical curves calculated for a range of conformations, it is possible to map the potential energy surface of the molecule and identify the most favored conformers in solution. cas.cz This approach has provided valuable insights into the conformational landscape of this compound. cas.cz

Vibrational Circular Dichroism (VCD) Spectroscopy

Solution-Phase Spectroscopic Methods

Understanding the behavior of this compound in solution is crucial, as this environment most closely mimics its biological context. Various spectroscopic methods are employed to study its conformation and dynamics in the solution phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, ¹³C NMR has been used to study its conformation in different solvents and physical states. figshare.com Changes in the ¹³C chemical shifts of the carbonyl carbons upon solvation in water versus chloroform (B151607) suggest preferential solvation at different sites, which in turn indicates an alteration of the secondary structure. figshare.com Solid-state NMR studies have shown that the compound adopts a polyproline II-like structure when lyophilized from both hydrogen-bonding and non-hydrogen-bonding solvents. figshare.com

The combination of various solution-phase spectroscopic techniques, including IR, Raman, VCD, and VROA, with theoretical calculations provides a comprehensive picture of the conformational preferences of this compound. nih.govacs.org These studies have consistently shown that the conformational equilibrium is highly dependent on the solvent environment. In aqueous solution, extended conformations like the polyproline II (PII) structure are generally favored, stabilized by hydrogen bonding with water molecules. In contrast, in less polar solvents, more compact, internally hydrogen-bonded structures may be more prevalent. The interplay of these spectroscopic methods allows for a detailed characterization of the conformational landscape of this model dipeptide in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of molecules, making it an invaluable tool for studying the secondary structure and conformational changes of peptides like this compound. The technique measures the differential absorption of left and right-circularly polarized light.

Studies on N-acetyl-L-amino acid methylamides, including derivatives of phenylalanine and tyrosine which serve as comparable models, have shown that CD spectra are significantly influenced by temperature and solvent polarity. oup.com An increase in temperature or a decrease in solvent polarity can produce similar effects on the amide π*←n transition, indicating shifts in the conformational equilibrium of the peptide backbone. oup.com

Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, provides even more detailed structural information by probing the chirality of vibrational transitions. springernature.com For this compound, VCD, in combination with density-functional theory (DFT) calculations, has been used to distinguish between different conformers. nih.govresearchgate.net These theoretical and experimental approaches can reproduce the large spectral changes that occur due to hydration and the relative stability of different conformers. nih.govresearchgate.net VCD is particularly useful for analyzing the amide I band profiles to model the peptide's structure. springernature.com The technique can detect chiral vibrational modes, which helps in distinguishing between conformers such as those with α-helical or β-sheet-like structures in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C chemical shifts, spin-lattice relaxation times)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It provides information on the chemical environment, connectivity, and dynamics of individual atoms.

¹H and ¹³C Chemical Shifts The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic structure, which is in turn influenced by the molecule's conformation and its interactions with the solvent. Studies on this compound have utilized ¹³C NMR to probe its secondary structure in various states. researchgate.netfigshare.com Changes in the ¹³C chemical shifts of the carbonyl carbons when moving from a solvated state (in H₂O or CHCl₃) to a lyophilized (solid) state suggest preferential solvation at different sites. researchgate.netfigshare.com This indicates that the solvent plays a crucial role in determining the peptide's secondary structure, and its removal can induce structural alterations. researchgate.netfigshare.com

High-resolution 1D ¹H and ¹³C{¹H} NMR spectra have been obtained to study the conformational equilibrium of the dipeptide in aqueous solution. acs.org These experimental data, often combined with quantum mechanics (QM) calculations, provide detailed insights into the populations of different conformers. acs.org

Interactive Data Table: Experimentally Observed NMR Chemical Shifts for this compound and Related Compounds

Note: Chemical shifts can vary based on solvent, temperature, and pH. The data below is a compilation from various studies for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Conditions | Reference |

| Acetyl CH₃ | ~2.0 | ~22 | In H₂O | |

| Ala CαH | ~4.3 | - | In H₂O | |

| Ala CβH₃ | - | - | - | |

| N-Methyl CH₃ | - | - | - | |

| Acetyl C=O | - | ~175 | In H₂O | |

| Ala C=O | - | ~177.3 (H₂O), ~175.0 (solid) | Solution vs. Solid State | researchgate.net |

| Ala Cα | - | ~52.1 (H₂O), ~50.9 (solid) | Solution vs. Solid State | researchgate.net |

| Ala Cβ | - | ~19.3 (H₂O), ~20.9 (solid) | Solution vs. Solid State | researchgate.net |

Spin-Lattice Relaxation Times (T₁) Spin-lattice relaxation time (T₁) measurements in NMR provide information about molecular motion. The relaxation rate is influenced by the rotational correlation time of the molecule, which is related to its size, shape, and interactions with the solvent. While specific T₁ relaxation data for this compound are not extensively detailed in the provided search results, NMR relaxation studies on similar small peptides and amino acids are common. researchgate.netnih.gov These studies show that relaxation times are sensitive to factors like hydrogen bonding and water structure. researchgate.net For methylamide derivatives, NMR relaxation studies can reveal faster backbone motions compared to non-methylated analogues due to reduced hydrogen-bonding capacity.

Correlating Spectroscopic Observables with Conformational States

A primary goal of spectroscopic analysis is to establish clear correlations between observable spectral features and the specific three-dimensional conformations of the molecule.

Amide Spectral Fingerprints and Hydrogen Bonding Interactions

The vibrational bands associated with the amide group—Amide I, II, and III—serve as sensitive probes of peptide secondary structure and hydrogen bonding. nih.govacs.org

Amide I (approx. 1650 cm⁻¹): Primarily associated with the C=O stretching vibration. acs.org

Amide II (approx. 1560 cm⁻¹): Arises from an out-of-phase combination of N-H in-plane bending and C-N stretching. acs.org

Amide III (approx. 1260 cm⁻¹): Results from an in-phase combination of N-H bending and C-N stretching. acs.org

A combined theoretical and experimental approach using UV Resonance Raman (UVRR) spectroscopy on this compound in aqueous solution has demonstrated that specific hydrogen bond interactions with water molecules are crucial in producing the observed amide spectral features. nih.govnih.gov These interactions lead to a selective enhancement of certain amide signals, particularly the Amide II mode, at specific excitation wavelengths. nih.gov This selective enhancement is a direct consequence of the hydration dynamics around the peptide and highlights the role of the solvent in shaping the molecule's vibrational spectrum. nih.govnih.gov The strength of peptide-solvent interactions is reflected in the wavenumber shifts between the different amide bands. nih.gov

Assignment of Vibrational Frequencies and Normal Modes to Specific Conformers

To understand how spectra relate to structure, vibrational frequencies and their corresponding normal modes must be assigned to specific molecular conformations. This is typically achieved by combining experimental spectroscopy with computational modeling, such as DFT calculations. nih.govresearchgate.net

For this compound, researchers have calculated the vibrational spectra for various conformers, such as those corresponding to α-helix and β-strand regions of the Ramachandran plot. nih.govacs.org By comparing these calculated spectra with experimental data from techniques like infrared (IR), Raman, and 2D-IR spectroscopy, specific vibrational modes can be assigned. nih.govtu-braunschweig.de For instance, the extended amide III region of the vibrational spectrum is known to be particularly sensitive to the backbone dihedral angles (φ and ψ). tu-braunschweig.de Local-mode analysis has been used to dissect the complex normal modes in this region into simpler, localized vibrations, allowing for a clearer understanding of how these frequencies depend on the secondary structure. tu-braunschweig.de

Spectroscopic Signatures of Secondary Structure Motifs

Different secondary structure motifs, such as α-helices and β-sheets, give rise to distinct spectroscopic signatures.

In NMR spectroscopy , the ¹³C chemical shifts of the Cα and carbonyl carbons are known to be reliable indicators of secondary structure. researchgate.net For this compound, studies have shown that the molecule adopts a polyproline-II (PPII)-like secondary structure when lyophilized from both hydrogen-bonding (H₂O) and non-hydrogen-bonding (CHCl₃) solvents. researchgate.netfigshare.com In aqueous solution, evidence from ¹³C NMR suggests a mixture of PPII and compact right-handed αR helical conformations. researchgate.net

In vibrational spectroscopy , the frequencies of the amide bands are characteristic of the secondary structure. The Amide I band, for example, appears at different frequencies for α-helices, β-sheets, and random coils. More advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can provide even more definitive signatures. nih.govacs.org Calculated 2D-IR spectra for the amide III region of this compound show distinct cross-peak patterns for α-helix and β-strand conformations, which arise from differences in the vibrational couplings between local modes. nih.govacs.org These theoretical predictions open the door for future experiments to unambiguously identify secondary structure elements in small peptides. nih.gov

Solvation Effects and Intermolecular Interactions

Theoretical Approaches for Solvent Inclusion in Computational Studies

Computational chemistry provides powerful tools to investigate solvation effects. These methods can be broadly categorized into implicit and explicit solvent models, each with its own strengths and limitations.

Continuum solvent models treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. nih.govtdx.cat This approach simplifies calculations, making it computationally efficient.

The Polarizable Continuum Model (PCM) is a widely used method that represents the solute within a cavity in the solvent continuum. uni-muenchen.degaussian.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. uni-muenchen.de This self-consistent reaction field (SCRF) approach accounts for the bulk electrostatic effects of the solvent. tdx.catgaussian.com The Integral Equation Formalism variant of PCM (IEFPCM) is a common implementation. gaussian.com

Studies on N-Acetyl-L-alanine methylamide have utilized PCM to explore how different solvents affect its conformational energy landscape. nih.govresearchgate.net For example, PCM calculations at the MP2/cc-pVTZ//MP2/6-31G** level have been shown to provide a good description of the bulk solvent polarization effect. nih.gov These models can predict changes in the relative energies of different conformers when moving from the gas phase to a solvent environment. nih.gov The Conductor-like Polarizable Continuum Model (CPCM) is another variation that has been employed in these types of studies. researchgate.net

The Self-Consistent Reaction Field (SCRF) is the theoretical framework underlying many continuum models. tdx.catinorgchemres.org It iteratively calculates the interaction between the solute's quantum mechanical description and the solvent's classical dielectric representation until a consistent solution is reached. gaussian.com

Explicit solvation models, or microsolvation, involve including a specific number of individual solvent molecules in the quantum mechanical calculation. researchgate.netcore.ac.uk This approach allows for a detailed analysis of direct solute-solvent interactions, such as hydrogen bonding. rsc.orgaip.org

For this compound, studies have been conducted by adding a small number of water molecules (e.g., four) to different conformers to investigate the hydrogen bonding patterns and their effect on the peptide's geometry and energy. rsc.orgaip.orgnih.gov These microsolvation studies have highlighted the importance of direct water-peptide interactions in stabilizing certain conformations. rsc.orgbiosimu.org For instance, some research suggests that water bridges between the carbonyl and amide groups are key to the stabilization of the polyproline II (pPII) conformation. rsc.org However, a limitation of this approach is the challenge of determining the optimal placement and number of solvent molecules to accurately represent the bulk solvent. core.ac.uk

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of this compound in a full, explicit solvent environment. nih.govaip.org In this approach, the interactions between all atoms (solute and solvent) are described by a force field, and Newton's equations of motion are solved to simulate the system's evolution over time.

MD simulations have been extensively used to study this compound in bulk water. rutgers.eduaip.orgnih.gov These simulations can reveal the populations of different conformers at equilibrium and the transition rates between them. aip.org They have been instrumental in understanding the preference for certain conformations, like the polyproline II (pPII) and α-helical (αR) forms, in aqueous solution. researchgate.netduke.edu

Furthermore, MD simulations have been employed to investigate the behavior of this compound at the interface between two different environments, such as water and hexane (B92381). nih.gov These studies show that the interface itself has a unique effect on the peptide's conformational preferences, which cannot be simply extrapolated from its behavior in either bulk phase. nih.gov The interplay between electrostatic interactions with water and hydrophobic effects at the interface governs the conformational equilibrium. nih.gov

More advanced methods aim to combine the accuracy of explicit solvent models with the efficiency of implicit ones. The Average Solvent Electrostatic Configuration with Free Energy Gradient (ASEC-FEG) is one such sequential quantum mechanics/molecular mechanics (QM/MM) method. researchgate.netnsf.govacs.org

This protocol involves several steps. First, a classical MD simulation is run to generate a representative set of solvent configurations around the solute. nsf.govacs.org Then, the electrostatic potential from this "average" solvent configuration is incorporated into a quantum mechanical calculation of the solute. nsf.govaip.org The geometry of the solute is then optimized on the free energy surface by calculating the free energy gradient. acs.orgrsc.org

The ASEC-FEG method has been shown to be a suitable approach for determining the equilibrium structures of molecules like alanine (B10760859) in aqueous solution. researchgate.net Recently, machine learning potentials have been trained on ASEC data to create highly efficient and accurate implicit solvent models for this compound. nih.gov This machine learning-based approach can accurately reproduce the free energy surface obtained from more computationally expensive explicit solvent simulations. nih.gov

Molecular Dynamics (MD) Simulations in Bulk and Interfacial Environments

Influence of Diverse Solvent Environments on Conformational Equilibria

The conformational preferences of this compound are highly sensitive to the solvent environment. The balance between intramolecular hydrogen bonds and intermolecular interactions with the solvent dictates which conformations are most stable. aip.orgupc.edu

In nonpolar solvents like chloroform (B151607), conformations stabilized by internal hydrogen bonds, such as the C7eq form, are predominant. researchgate.netupc.edu As the polarity of the solvent increases, these internal hydrogen bonds are weakened, and conformations that can form favorable interactions with the solvent become more populated. upc.edu Studies have examined the conformational profile of this compound in a range of solvents including chloroform, methanol, and dimethyl sulfoxide. researchgate.net

In aqueous solution, the conformational landscape of this compound shifts significantly compared to the gas phase or nonpolar solvents. nih.gov The presence of water, a strong hydrogen-bonding solvent, leads to the stabilization of more extended and polar conformations. nih.govduke.edu

Experimental and theoretical studies have shown that in water, the dominant conformations are the polyproline II (pPII) and the right-handed α-helical (αR) forms. nih.govresearchgate.netnih.gov The C7eq conformation, which is a global minimum in the gas phase due to a strong intramolecular hydrogen bond, is significantly destabilized in water because the solvent molecules can form more favorable intermolecular hydrogen bonds with the peptide's backbone. aip.orgnih.gov

The stabilization of the pPII conformation is believed to be a result of favorable interactions with the surrounding water molecules, which effectively screen the electrostatic interactions between the peptide groups. rsc.orgduke.edu Molecular dynamics simulations indicate that the preference for pPII over other conformations like the β-strand results from stronger backbone-water interactions. rsc.org Raman spectroscopy studies have determined the enthalpy and volume differences between the C7eq, pPII, and αR conformers in water, showing that the C7eq conformer is enthalpically the most stable but has the smallest partial molar volume. nih.gov

Table 1: Relative Free Energies (kcal/mol) of this compound Conformers in Different Environments. This table compiles illustrative data from various computational studies. The exact values can vary depending on the force field and computational method used.

| Conformer | Gas Phase (Vacuum) | Water (Implicit/Explicit) |

| C7eq | 0.0 | 2.0 - 3.0 |

| C5 | 1.0 - 2.0 | 0.5 - 1.5 |

| pPII (β) | 2.5 - 4.0 | 0.0 - 0.5 |

| αR | 3.0 - 5.0 | 0.0 |

| αL | 4.0 - 6.0 | 1.5 - 2.5 |

| C7ax | 0.5 - 1.5 | 3.0 - 4.0 |

Table 2: Population of Major Conformations in Different Solvents from Molecular Dynamics Simulations. Data is qualitative and illustrates general trends observed in computational studies.

| Conformer | Chloroform | Methanol | Water |

| C7eq | High | Medium | Low |

| C5 | Medium | High | Medium |

| pPII | Low | Medium | High |

| αR | Low | Medium | High |

Behavior in Organic Solvents (e.g., Chloroform, Dichloroethane, Trifluoroacetic Acid)

The conformational preferences of NALA exhibit significant shifts when transferred from aqueous to organic solvent environments. In less polar solvents like chloroform (CHCl3), the equilibrium tends to favor more compact, internally hydrogen-bonded structures. researchgate.net This is in contrast to aqueous solutions where extended conformations like the polyproline II (PPII) are more prevalent due to favorable interactions with water molecules.

Studies using techniques such as ¹³C NMR spectroscopy have provided insights into these solvent-dependent conformational changes. For instance, comparisons of NALA in the lyophilized (solid) state versus dissolved in chloroform reveal alterations in the chemical shifts of the carbonyl carbons. This suggests that even in a non-hydrogen-bonding solvent like chloroform, there are preferential solvation effects at different parts of the molecule, which can influence its secondary structure. researchgate.net When lyophilized from both a hydrogen-bonding solvent (water) and a non-hydrogen-bonding solvent (chloroform), NALA surprisingly adopts the same polyproline II-like secondary structure, indicating the robustness of this conformation even upon removal of the solvent. researchgate.net

The interaction with stronger organic acids, such as trifluoroacetic acid, has also been a subject of investigation, providing insights into the chemical behavior of the peptide bond in different solvent systems.

Conformational Equilibria and Orientational Preferences at Water-Organic Liquid Interfaces (e.g., Water-Hexane)

The interface between water and an immiscible organic liquid like hexane presents a unique environment that significantly impacts the conformational behavior of NALA. Molecular dynamics simulations have shown that NALA is interfacially active, meaning it tends to accumulate at the water-hexane interface despite not being traditionally amphiphilic. nih.govacs.org

At this interface, the conformational preferences of NALA are governed by a delicate balance between electrostatic and hydrophobic effects. acs.org Similar to its behavior in bulk aqueous solution, electrostatic interactions with water at the interface lead to the stabilization of more polar conformations. acs.org However, the hydrophobic effect at the interface introduces a new driving force: the tendency to segregate its polar and nonpolar parts into the aqueous and hexane phases, respectively. acs.org This can lead to conformational populations at the interface that are distinct from those observed in either bulk water or bulk hexane. acs.org

The orientation of NALA at the water-hexane interface is also influenced by these competing effects. There is a tendency for the molecule to adopt orientations that maximize the interaction of its polar moieties with water while shielding its nonpolar parts within the hexane phase. acs.org

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and stability of peptides. In NALA, both intramolecular and intermolecular hydrogen bonds play a critical role in defining its conformational states.

In the gas phase or in nonpolar solvents, NALA can form intramolecular hydrogen bonds. These typically occur between the N-H group of one peptide unit and the C=O group of the other, leading to cyclic-like structures. wiley.com The C5 and C7 conformations are examples of such structures, stabilized by these internal hydrogen bonds. researchgate.net The formation of these bonds is a key factor in the stability of certain conformers. researchgate.nettu-braunschweig.de For instance, density functional theory (DFT) calculations have been used to analyze the energetics of various conformers, highlighting the role of N-H···O, N-H···N, and even weaker C-H···O hydrogen bonds in their stabilization. researchgate.netnih.gov

In aqueous solution, the dominant interactions become the hydrogen bonds between NALA and the surrounding water molecules. acs.org The peptide's C=O and N-H groups of the backbone each form, on average, two hydrogen bonds with water. acs.org These solute-solvent interactions are strong enough to compete with and often disrupt the intramolecular hydrogen bonds that are favored in nonpolar environments. acs.org The presence of explicit water molecules in computational models is crucial for accurately stabilizing the dominant conformations of NALA in aqueous solution. biosimu.org The hydration shell around the molecule is significantly influenced by its conformation, and in turn, the solvent interactions guide the conformational preferences.

The interplay between intramolecular and solute-solvent hydrogen bonding is a primary determinant of the conformational preferences of NALA in different environments. In aqueous solution, the extensive hydrogen bonding with water stabilizes extended conformations like the polyproline II (pPII). rsc.org It has been suggested that water bridges between the carbonyl and amide groups of the peptide backbone contribute to this stabilization. rsc.org In contrast, in nonpolar solvents or the gas phase, the lack of competing solvent interactions allows for the formation of intramolecular hydrogen bonds, which stabilize more compact, folded conformations. wiley.com The stability of any given conformation is therefore a result of the net energetic balance of these competing hydrogen bonding interactions.

Solute-Solvent Hydrogen Bonding Interactions

Electrostatic and Hydrophobic Contributions to Solvation-Induced Conformational Changes

The conformational changes observed when NALA is moved from a vacuum or a nonpolar solvent to water are driven by a combination of electrostatic and hydrophobic effects.

Electrostatic contributions are significant in polar solvents like water. The solvent can effectively screen the electrostatic interactions within the solute, and the formation of favorable solute-solvent electrostatic interactions (like hydrogen bonds) stabilizes more polar, extended conformations. acs.orgwiley.com This is a key reason for the prevalence of the pPII conformation in water.

Advanced Computational Methodologies and Data Analysis

Integration of Quantum Mechanics and Molecular Dynamics Simulations

The accurate description of the conformational energies and dynamics of N-Acetyl-L-alanine methylamide necessitates a blend of quantum mechanics (QM) and molecular dynamics (MD) simulations. QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a precise picture of the electronic structure and energetics of different conformers. researchgate.netacs.org However, the computational cost of QM calculations limits their application to relatively small systems and short timescales.

To overcome this limitation, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed. In this approach, the dipeptide itself is treated with QM, capturing the nuances of its electronic structure, while the surrounding solvent is modeled using classical molecular mechanics force fields. duke.edunih.gov This integration allows for the simulation of the solvated dipeptide over longer timescales, providing insights into how the solvent influences its conformational preferences. duke.edunih.gov For instance, studies have shown that hydration significantly alters the relative stability of different conformers, a phenomenon that can be accurately reproduced by DFT calculations that include solvent effects. researchgate.net

Furthermore, Born-Oppenheimer molecular dynamics (BOMD) simulations, which compute the forces on the atoms from first principles at each time step, have been used to study the influence of hydration on the structure and vibrational spectra of this compound. researchgate.net These simulations help in understanding the specific roles of water molecules in stabilizing different conformations. researchgate.net

Development and Validation of Force Fields for Peptide Models

Classical molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MD simulations is, therefore, heavily dependent on the quality of the force field used. This compound serves as a critical benchmark for the development and validation of force fields for proteins. nih.govaip.org

The process of force field development often involves fitting parameters to high-level QM calculations of the dipeptide's potential energy surface. nih.govnih.gov This surface maps the energy of the molecule for all possible conformations, typically defined by the backbone dihedral angles φ and ψ. One common approach is to create a grid-based correction to the backbone torsional potential, known as a CMAP (Correction Map), which is derived from ab initio calculations on the dipeptide. nih.gov

However, traditional force fields with fixed partial charges can sometimes fail to accurately capture the influence of the solvent on conformational equilibria. To address this, more advanced polarizable force fields, such as AMOEBA, have been developed and tested on systems like this compound. researchgate.net These force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more realistic description of electrostatic interactions. Validation of these force fields is performed by comparing simulation results with experimental data, such as Raman spectra, which can reveal discrepancies like the overestimation of α-helical stability in some models.

Table 1: Comparison of Conformational Energy Minima for α-methyl-N-acetylalanyl-N'-methylamide

| Conformation | Dihedral Angles (φ, ψ) |

| αR | (-59°, -28°) |

| αL | (58°, 28°) |

| αD | (54°, -127°) |

| PPII | (-52°, 124°) |

This table, based on data from QM calculations, shows key energy minima on the Ramachandran plot for an α-methylated analogue of the alanine (B10760859) dipeptide. These conformations correspond to secondary structures found in solvated peptides. nih.gov

Application of Machine Learning and Neural Networks in Conformational Analysis

In recent years, machine learning (ML) and neural networks (NNs) have emerged as powerful tools in computational chemistry and biology, offering new avenues for analyzing the vast and complex conformational landscape of molecules like this compound. researchgate.netarxiv.orgaip.org

One novel application of neural networks is in the interpretation of spectroscopic data to infer molecular structure, a process known as the inverse scattering problem. researchgate.net A neural network can be trained on a large dataset of theoretically calculated structures and their corresponding vibrational spectra (e.g., from DFT). researchgate.net Once trained, the network can predict the structural coordinates of this compound from its experimental spectroscopic data. researchgate.net This approach has shown promise in distinguishing between different conformers, particularly in the gas phase. researchgate.net The input to such a network can include frequencies, dipole strengths, and rotational strengths from vibrational absorption and circular dichroism spectra. researchgate.net

Generative deep learning models, such as autoencoders and generative adversarial networks (GANs), are being developed to efficiently sample the conformational space of peptides. frontiersin.org These models can learn the underlying distribution of conformations from MD simulation data and then generate new, plausible structures. nih.govbiorxiv.org Interpolation within the learned latent space of these models allows for the exploration of transition pathways between different conformational states. frontiersin.orgnih.gov This is particularly useful for highly flexible molecules where traditional simulation methods may struggle to adequately sample all relevant conformations. nih.gov For instance, a model called PepFlow uses a hypernetwork to generate sequence-specific parameters and can effectively recapitulate experimental peptide ensembles. biorxiv.org

Neural networks can also be used to perform a sensitivity analysis to understand the factors that influence the secondary structure of peptides. researchgate.net By analyzing the performance of a neural network trained to distinguish different conformers, researchers can gain insights into the importance of specific structural features and the effect of the solvent. researchgate.net For example, a neural network can be trained on data from both gas-phase and solvated simulations of this compound to quantify the influence of hydration on its conformational preferences. researchgate.net Furthermore, machine learning models, particularly graph neural networks (GNNs), are being developed to create implicit solvent models that can accurately capture the effects of explicit solvent molecules at a reduced computational cost. arxiv.orgaip.org

Table 2: Protein Secondary Structure Prediction Tool Comparison

| Tool | Algorithm |

| Jpred4 | JNet 2.3.1 (Neural Network) |

| PEP2D | Random Forest Multiclass Classification |

| PSIPRED | Neural Network |

This table summarizes different machine learning-based tools used for predicting the secondary structure of peptides. rsc.org These methods are often trained on large databases of known protein structures.

Generation and Interpolation of Conformational State Data

Theoretical Methods in Structural Biology

The study of this compound is emblematic of the broader application of theoretical methods in structural biology. uq.edu.au These methods aim to model the three-dimensional structure of biomolecules, understand their dynamics, and predict their interactions. uq.edu.au The conformational analysis of this dipeptide, through the mapping of its Ramachandran plot, provides fundamental insights into the allowed and disallowed conformations of amino acid residues in proteins. researchgate.net

Theoretical approaches can be broadly categorized into knowledge-based methods, potential energy methods (like molecular mechanics), and quantum mechanical methods. uq.edu.au For a small, flexible molecule like this compound, a combination of these methods is often necessary. duke.edunih.gov For example, while QM provides the most accurate energetics, MD simulations using classical force fields are required to explore the conformational landscape on longer timescales. duke.edu The results from these simulations can then be validated against experimental data from techniques like NMR spectroscopy. acs.org The ultimate goal is to develop computational models that are accurate enough to predict the structure and function of complex biological systems from their atomic constituents. uq.edu.au

Computational Approaches for Enhancing Electron Crystallography Data Refinement (as a prototype molecule)

This compound (also referred to as N-acetylalanine methylamide or NAAMA) serves as a critical prototype molecule for developing and validating computational methods aimed at improving the accuracy of protein structure refinement from electron crystallography data. researchgate.net A significant challenge in electron crystallography is accounting for chemical bonding effects, which are not adequately represented by the standard independent atom model (IAM). The IAM assumes spherical electron densities for atoms, an approximation that can introduce errors into the refined structure, particularly concerning electrostatic potential. iucr.org

To address this, advanced methods like the transferable fragmental electrostatic potential (TFESP) have been explored, using NAAMA as a test case. researchgate.net This approach involves calculating the electrostatic potentials of small molecular fragments and superimposing them to reconstruct the potential of a larger molecule, like a protein. This method provides a more accurate representation of the molecular electrostatic potential than ab initio calculations for large protein complexes, which are currently computationally prohibitive. researchgate.net

Research has tested various fragmentation schemes on different conformations of NAAMA to determine the optimal balance between accurately representing molecular bonding and maintaining a good geometric fit to the parent molecule. Three primary conformations of NAAMA, defined by their backbone dihedral angles (φ and ψ), are often used in these studies. researchgate.net

Table 1: Studied Conformations of this compound

| Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) |

|---|---|---|

| C1 | -129° | 30° |

| C2 | -57° | -47° |

| C3 | -70° | 70° |

This data is sourced from a study on modeling chemical bonding effects for protein electron crystallography. researchgate.net

The use of these computational approaches has demonstrated a significant improvement in the agreement between the calculated and experimental data. Specifically, theoretical simulations have shown that employing potentials from single atoms within the molecule, which accounts for their chemical environment, can lead to a notable reduction in the crystallographic R-factor. researchgate.netiucr.org

Table 2: Improvement in R-factor for this compound

| Method | Resolution Range | R-factor Reduction |

|---|---|---|

| Single atoms in molecules superposition | 2.5–25 Å | 5–15% |

This reduction is in comparison to a free-atom superposition model. researchgate.netiucr.org

While using larger fragments, such as bonded atoms or functional groups, might seem to offer a more complete description of bonding, they can degrade the R-factors at higher resolutions due to poor geometric fits with the parent molecule's atoms. researchgate.net Therefore, the most promising strategy involves creating a library of fragment potentials for each atom type, considering their various conformational environments within proteins. researchgate.net

Assessment of Molecular Electrostatic Potential in Biomolecular Systems